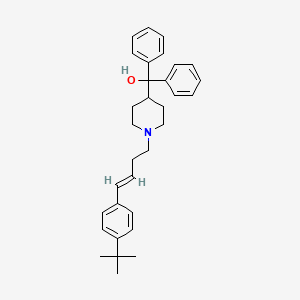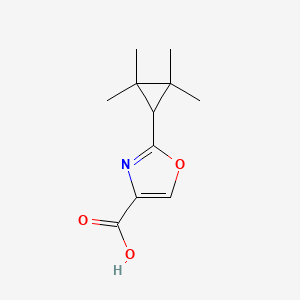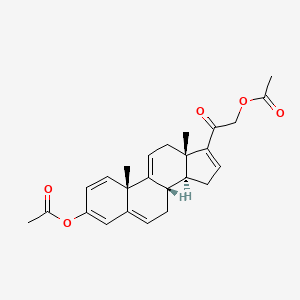
Dehydroxydehydro Terfenadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dehydroxydehydro Terfenadine” seems to be a variant of Terfenadine. Terfenadine is an antihistamine used for the treatment of allergy symptoms . It was superseded by fexofenadine in the 1990s due to the risk of cardiac arrhythmia caused by QT interval prolongation .
Synthesis Analysis
Terfenadine synthesis involves the use of substituted piperidine and chloro-ketone . The 4-pyridine methanol is obtained using isonicotinic ethyl ester and a double Grignard reaction with phenyl magnesium bromide .
Chemical Reactions Analysis
Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Applications De Recherche Scientifique
C32H39NO C_{32}H_{39}NO C32H39NO
and a molecular weight of 453.66 . Below is a comprehensive analysis of its applications in scientific research, focusing on six distinct fields:Proteomics Research
Dehydroxydehydro Terfenadine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used to investigate the interaction between drugs and protein targets, helping to identify the binding mechanisms and potential off-target effects. This is crucial for understanding drug efficacy and safety .
Biochemical Assays
In biochemical assays, Dehydroxydehydro Terfenadine serves as a reference compound to compare the activity of new chemical entities. It’s used to determine the pharmacological or toxicological effects of substances on cellular and molecular systems .
Pharmacokinetics
The compound’s role in pharmacokinetics is to serve as a marker in the study of drug absorption, distribution, metabolism, and excretion (ADME). Researchers can trace its metabolites to gain insights into the metabolic pathways and the potential for drug-drug interactions .
Drug Development
During the drug development process, Dehydroxydehydro Terfenadine is used to test the efficacy of new antihistamines. As an active metabolite of terfenadine, it helps in the synthesis of new compounds with improved safety profiles and reduced side effects .
Allergic Response Studies
This compound is pivotal in studying the allergic response mechanisms. It aids in the exploration of how histamine receptors are blocked, which is essential for developing treatments for conditions like seasonal allergic rhinitis .
Safety and Toxicity Screening
Dehydroxydehydro Terfenadine: is also employed in safety and toxicity screening. Its structural and functional properties are analyzed to predict the safety profile of related compounds, which is a critical step in ensuring the development of safe pharmaceuticals .
Mécanisme D'action
Target of Action
Dehydroxydehydro Terfenadine, a derivative of Terfenadine, primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, making them a key target for antihistamines .
Mode of Action
Dehydroxydehydro Terfenadine competes with histamine for binding at H1-receptor sites in various tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Biochemical Pathways
The compound affects the histamine H1 receptor signaling pathway . It modulates the balance of Bax and Bcl-2, triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade . It also suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation .
Pharmacokinetics
This results in low plasma concentrations of the parent drug and high concentrations of active metabolites . The compound’s ADME properties would significantly impact its bioavailability.
Result of Action
Dehydroxydehydro Terfenadine induces apoptosis in cancer cells by suppressing STAT3 signaling . It causes up-regulation and activation of Bak and the cleavage of Mcl-1, leading to the loss of mitochondrial membrane potential and activation of caspase cascades . This further results in DNA damage response and cell apoptosis .
Action Environment
Environmental factors can influence the action of Dehydroxydehydro Terfenadine, although specific studies on this compound are limited. In general, factors such as temperature, photoperiod, and exposure to pollutants can affect the efficacy and stability of many compounds
Safety and Hazards
Orientations Futures
Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and chronic urticaria . High-quality trials have proven that newer generation antihistamines are superior in safety compared to older first-generation antihistamines .
Propriétés
IUPAC Name |
[1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidin-4-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-20,30,34H,11,21-25H2,1-3H3/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTTZRLNHNLXQW-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/CCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104953-06-2 |
Source


|
| Record name | (1-(4-(4-(1,1-Dimethylethyl)phenyl)but-3-enyl)piperidin-4-yl)diphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104953062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)BUT-3-ENYL)PIPERIDIN-4-YL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T6HU6LQE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)




